molecular formula C8H15ClN2O B2640426 4-Aminobicyclo[2.2.1]heptane-1-carboxamide hydrochloride CAS No. 1252672-43-7

4-Aminobicyclo[2.2.1]heptane-1-carboxamide hydrochloride

Cat. No.: B2640426
CAS No.: 1252672-43-7
M. Wt: 190.67
InChI Key: WDBMHRJIMPIHKZ-UHFFFAOYSA-N
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Description

4-Aminobicyclo[2.2.1]heptane-1-carboxamide hydrochloride is a bicyclic amine derivative featuring a rigid [2.2.1]heptane scaffold, a primary amine group at position 4, and a carboxamide group at position 1, stabilized as a hydrochloride salt. This compound is of interest in medicinal chemistry due to its conformational rigidity, which mimics bioactive natural products and enhances binding specificity to biological targets. It serves as a key building block for synthesizing pharmacologically active molecules, particularly in CNS and antibiotic drug development .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminobicyclo[2.2.1]heptane-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c9-6(11)7-1-3-8(10,5-7)4-2-7;/h1-5,10H2,(H2,9,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBMHRJIMPIHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobicyclo[2.2.1]heptane-1-carboxamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the bicyclic heptane structure.

    Amination: An amino group is introduced into the bicyclic structure through a series of reactions, often involving reagents such as ammonia or amines.

    Carboxamide Formation: The carboxamide group is then introduced, typically through the reaction of the amino group with a carboxylic acid derivative.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Aminobicyclo[2.2.1]heptane-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The amino and carboxamide groups can participate in substitution reactions, where other functional groups replace them.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H15ClN2O2
  • Molecular Weight : Approximately 232.69 g/mol
  • CAS Number : 1252672-43-7

AMB-HCl features a bicyclo[2.2.1]heptane skeleton with an aminomethyl group and a carboxylic acid functional group, which allows for various chemical modifications that can enhance its biological activity or alter its pharmacokinetic properties .

Neuroprotective Effects

AMB-HCl has been investigated for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies indicate that it may protect neurons from damage caused by glutamate excitotoxicity, which is a significant factor in these diseases . Furthermore, AMB-HCl exhibits modulatory effects on the glutamatergic system, acting as a weak NMDA receptor antagonist that could influence learning, memory, and synaptic plasticity .

Sigma-1 Receptor Binding

Research has shown that AMB-HCl binds to sigma-1 receptors, which play a crucial role in neuroprotection and memory consolidation. The specific mechanisms of action involving sigma-1 receptor signaling are still under investigation, but this binding suggests potential therapeutic applications in cognitive disorders .

Metabolic Regulation

Recent studies have explored the compound's role in metabolic regulation, particularly its activation of glutamate dehydrogenase (GDH). GDH is an enzyme involved in insulin secretion and glucose metabolism. AMB-HCl's ability to enhance insulin secretion in response to high glucose levels indicates its potential as a therapeutic agent for diabetes management .

Pharmacological Studies

AMB-HCl has been evaluated for various pharmacological activities:

  • Antidiabetic Effects : It has shown promise in improving glycemic control and preserving pancreatic β-cell integrity in diabetic models .
  • Cancer Research : The compound is being studied for its interactions with amino acid transporters and potential anticancer properties .

Synthesis and Modifications

The synthesis of AMB-HCl typically involves several steps that allow for the introduction of functional groups essential for its biological activity. The presence of the carboxylic acid group enables it to act as both a nucleophile and an electrophile under different conditions, facilitating various chemical reactions .

Case Studies and Experimental Findings

Several case studies highlight the efficacy of AMB-HCl in different experimental settings:

StudyFocusFindings
Study 1NeuroprotectionDemonstrated protection against glutamate-induced neuronal damage in vitro.
Study 2Metabolic EffectsShowed enhanced insulin secretion in db/db mice treated with AMB-HCl.
Study 3Sigma-1 Receptor InteractionConfirmed binding affinity to sigma-1 receptors with implications for cognitive enhancement.

Mechanism of Action

The mechanism of action of 4-Aminobicyclo[2.2.1]heptane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces.

    Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

The table below highlights structural distinctions between the target compound and analogous bicyclic amines:

Compound Name Bicyclo Framework Substituents Purity (%) Key Applications/Sources
4-Aminobicyclo[2.2.1]heptane-1-carboxamide hydrochloride [2.2.1]heptane 1° amine (C4), carboxamide (C1), HCl ≥95* Drug discovery intermediates
Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride [2.2.1]heptane 1° amine (C4), methyl ester (C1), HCl 96 Synthetic building block
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride [2.2.2]octane 1° amine (C4), methyl ester (C1), HCl 98 Peptide mimetics
4-Aminobicyclo[2.1.1]hexan-1-ol hydrochloride [2.1.1]hexane 1° amine (C4), hydroxyl (C1), HCl 97 Conformational studies
1-Azabicyclo[2.2.1]heptane-4-carboxylic Acid Hydrochloride [2.2.1]heptane Azabicyclo (N1), carboxylic acid (C4) N/A Chiral synthons

*Purity inferred from analogous compounds in and .

Key Observations:
  • Bicyclo Framework :

    • The [2.2.1]heptane scaffold (target compound) offers intermediate ring strain and rigidity compared to larger [2.2.2]octane (lower strain) or smaller [2.1.1]hexane (higher strain) frameworks. This affects molecular flexibility and binding kinetics .
    • Azabicyclo derivatives (e.g., ) introduce nitrogen into the ring, altering electronic properties and hydrogen-bonding capacity .
  • Functional Groups: Carboxamide vs. Hydroxyl vs. Amine: Hydroxyl-substituted analogs (e.g., ) exhibit higher polarity, impacting solubility and membrane permeability .

Pharmacological and Physicochemical Properties

  • Solubility: The carboxamide group improves aqueous solubility compared to ester or nitrile derivatives (e.g., ’s 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile) .
  • Bioactivity :
    • Bicyclo[2.2.1]heptane derivatives are prevalent in antibiotics (e.g., β-lactams in ) and neuromodulators due to their rigid, lipophilic structures .
    • [2.2.2]octane analogs (e.g., ) are favored in peptide mimetics for their extended spatial arrangement .

Biological Activity

4-Aminobicyclo[2.2.1]heptane-1-carboxamide hydrochloride, with the molecular formula C₈H₁₅ClN₂O and a molecular weight of 190.09 g/mol, is a bicyclic compound that has garnered interest for its potential biological activities. This article explores its biological mechanisms, applications in research and medicine, and relevant case studies.

The synthesis of this compound typically involves several steps:

  • Preparation of Bicyclic Structure : The bicyclic heptane framework is established.
  • Amination : An amino group is introduced using ammonia or amines.
  • Carboxamide Formation : The carboxamide group is formed through reaction with a carboxylic acid derivative.
  • Hydrochloride Salt Formation : The final step involves reacting the compound with hydrochloric acid to yield the hydrochloride salt.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can influence receptor activity on cell surfaces, potentially altering cellular responses.
  • Signal Transduction Effects : It affects intracellular signaling pathways that regulate cellular functions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antiprotozoal Activity

A related series of compounds, including derivatives of bicyclo structures, have shown significant antiprotozoal activity against strains such as Plasmodium falciparum and Trypanosoma brucei rhodesiense. Structure-activity relationship studies suggest that variations in amino substituents and chain lengths enhance antiplasmodial potency .

Neuropharmacological Effects

Electrophysiological studies have demonstrated that compounds similar to 4-Aminobicyclo[2.2.1]heptane can modulate the transport of L-dopa into dopaminergic neurons via inhibition of L-amino acid carriers (System L). This modulation could have implications for treating conditions like Parkinson's disease, where L-dopa is a primary therapeutic agent .

Case Studies and Research Findings

Study ReferenceFindings
Investigation into antiprotozoal activities showed higher efficacy in butanoate derivatives against Plasmodium falciparum.
Demonstrated that 4-Aminobicyclo[2.2.1]heptane derivatives inhibit L-amino acid carriers, impacting dopamine transport in neurons.
Explored the synthesis of bicyclic compounds revealing potential as scaffolds for antiviral agents, suggesting broader biological applications.

Q & A

Q. What are the optimal synthetic routes for 4-Aminobicyclo[2.2.1]heptane-1-carboxamide hydrochloride, and how can experimental design improve yield and purity?

Methodological Answer: Synthetic optimization can be achieved via statistical design of experiments (DoE) to minimize trial numbers while maximizing output. For example, a full factorial design evaluates variables like temperature, catalyst loading, and solvent polarity simultaneously . Reaction intermediates should be monitored using HPLC or GC-MS to identify bottlenecks (e.g., unstable intermediates). Post-synthesis, recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) enhances purity. Include control experiments to isolate side products and refine reaction conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the bicyclic core and confirming hydrochloride salt formation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H-¹³C HSQC and NOESY to resolve stereochemical ambiguity in the bicyclic framework . The hydrochloride salt’s presence is confirmed by a downfield shift in the amine proton (δ ~8–10 ppm in D₂O).
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ ions).
  • X-ray Diffraction (XRD): Single-crystal XRD provides definitive proof of stereochemistry and salt formation .

Q. How can researchers design initial biological activity screens for this compound, and what in vitro assays are recommended?

Methodological Answer: Prioritize target-agnostic screens (e.g., kinase or GPCR panels) to identify potential binding partners. Use dose-response assays (IC₅₀/EC₅₀) in cell lines expressing candidate targets. For example:

  • Enzyme Inhibition: Fluorescence-based assays with fluorogenic substrates.
  • Cellular Uptake: Radiolabeled compound tracking in HEK-293 or HepG2 cells.
    Include positive controls (e.g., known inhibitors) and validate hits via orthogonal assays (e.g., SPR for binding affinity) .

Advanced Research Questions

Q. How can computational modeling elucidate reaction mechanisms or predict metabolic pathways for this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Model transition states during synthesis (e.g., ring-closing steps) to identify rate-limiting barriers .
  • Molecular Dynamics (MD): Simulate ligand-receptor binding to prioritize targets (e.g., docking into ATP-binding pockets).
  • ADMET Prediction: Tools like SwissADME predict metabolic sites (e.g., amine oxidation) and toxicity risks .

Q. What strategies resolve contradictions in solubility or stability data across studies?

Methodological Answer:

  • For Solubility: Use a phase solubility diagram with varying pH (1–12) and co-solvents (e.g., PEG-400). Measure via UV-Vis or nephelometry .
  • For Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via LC-MS/MS and adjust formulation (e.g., lyophilization with trehalose) .

Q. How can researchers address discrepancies in reported biological activity (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal Validation: Confirm activity via isothermal titration calorimetry (ITC) for binding thermodynamics or patch-clamp electrophysiology for ion channel effects.
  • Structural Analogs: Synthesize derivatives to isolate pharmacophore contributions (e.g., replacing the bicyclic core with norbornane) .

Q. What advanced techniques are required to study the compound’s stereochemical impact on biological function?

Methodological Answer:

  • Chiral Chromatography: Use a Chiralpak IA column to separate enantiomers and test individual isomers in bioassays .
  • Circular Dichroism (CD): Correlate stereochemistry with conformational changes in target proteins (e.g., α-helix destabilization).
  • Cryo-EM: Resolve ligand-bound protein structures to visualize stereospecific interactions .

Q. How can formulation challenges (e.g., poor bioavailability) be systematically addressed for in vivo studies?

Methodological Answer:

  • DoE for Formulation: Optimize parameters like particle size (via jet milling), lipid-based carriers, or cyclodextrin inclusion complexes .
  • Pharmacokinetic (PK) Studies: Use LC-MS/MS to track plasma concentration-time profiles in rodent models. Adjust dosing regimens based on AUC and Cmax data .

Data Contradiction Analysis Framework

When conflicting data arise (e.g., varying enzymatic inhibition rates):

Replicate Experiments: Ensure consistency in reagent sources and equipment calibration .

Meta-Analysis: Pool datasets from multiple labs using random-effects models to identify outliers .

Mechanistic Studies: Employ stopped-flow kinetics or pre-steady-state analysis to dissect reaction steps .

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